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Compound of Interest

Compound Name: Nitroacetonitrile

Cat. No.: B168470 Get Quote

An in-depth exploration of the reactivity, properties, and synthetic utility of the active methylene

group in nitroacetonitrile, tailored for researchers, scientists, and professionals in drug

development.

The unique electronic environment of the methylene group in nitroacetonitrile (NC-CH₂-NO₂)

renders it a potent tool in modern organic synthesis. Flanked by two powerful electron-

withdrawing groups—a nitrile and a nitro group—the α-protons exhibit remarkable acidity,

making this methylene unit a readily accessible source of a stabilized carbanion.[1][2] This

inherent reactivity has positioned nitroacetonitrile and its derivatives as valuable building

blocks for the construction of complex heterocyclic scaffolds and polyfunctionalized molecules,

particularly in the realm of energetic materials and medicinal chemistry. However, the inherent

instability and explosive nature of pure nitroacetonitrile necessitates careful handling and has

led to the development of safer, stabilized synthetic equivalents.[2]

Physicochemical Properties and Reactivity
The pronounced electron-withdrawing nature of the adjacent cyano and nitro functionalities

significantly influences the chemical behavior of the methylene protons in nitroacetonitrile.

This electronic pull acidifies the C-H bonds, facilitating deprotonation to form a resonance-

stabilized carbanion.[1] The negative charge is effectively delocalized over the nitro and cyano

groups, enhancing the nucleophilicity of the resulting anion.

While a precise experimental bond dissociation energy for the C-H bond in nitroacetonitrile is

not readily available in the literature, data from the analogous compound, malononitrile
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(CH₂(CN)₂), can provide valuable insight. The C-H bond dissociation energy in malononitrile is

approximately 87 ± 2 kcal/mol, which is considerably lower than that of a typical C-H bond in

methane (104.9 ± 0.4 kcal/mol). This lower value reflects the increased stability of the resulting

radical due to resonance delocalization with the two cyano groups. A similar, if not greater,

stabilizing effect would be expected in nitroacetonitrile due to the strong resonance and

inductive effects of the nitro group.

Table 1: Physicochemical and Spectroscopic Data for Nitroacetonitrile and Related

Compounds

Property Value Compound

Predicted pKa 4.62 ± 0.29 Nitroacetonitrile

C-H Bond Dissociation Energy ~87 ± 2 kcal/mol Malononitrile (for comparison)

¹H NMR (ppm)
Methylene protons typically

appear as a singlet.
Nitroacetonitrile derivatives

¹³C NMR (ppm)

Methylene carbon signal is

influenced by the electron-

withdrawing groups.

Nitroacetonitrile derivatives

IR Spectroscopy (cm⁻¹)

~2250 (C≡N stretch), ~1550

(asymmetric NO₂ stretch),

~1350 (symmetric NO₂ stretch)

Nitroacetonitrile derivatives

Note: Spectroscopic data for nitroacetonitrile itself is sparse due to its instability. The provided

values are typical for its derivatives.

Key Synthetic Applications and Experimental
Protocols
The nucleophilic carbanion generated from nitroacetonitrile participates in a wide array of

carbon-carbon bond-forming reactions, including alkylations, condensations, and

cycloadditions.

Knoevenagel Condensation
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The Knoevenagel condensation is a classic reaction involving the condensation of an active

methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This

reaction with nitroacetonitrile provides a facile route to α,β-unsaturated nitro compounds,

which are versatile synthetic intermediates.

Experimental Protocol: Knoevenagel Condensation of Nitroacetonitrile with Benzaldehyde

Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 mmol) and

nitroacetonitrile (1.0 mmol) in ethanol (10 mL).

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium

acetate (0.1 mmol).

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is typically poured into water, and the

precipitated product is collected by filtration.

Purification: The crude product can be purified by recrystallization from a suitable solvent,

such as ethanol.

Reactants Intermediates Product

Benzaldehyde

Aldol-type Adduct

+ Carbanion

Nitroacetonitrile Nitroacetonitrile Carbanion
- H⁺ (Base)

α,β-Unsaturated Nitro Compound
- H₂O

Click to download full resolution via product page

Caption: Knoevenagel condensation workflow.
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Synthesis of Heterocycles
Nitroacetonitrile is a key precursor for the synthesis of various nitrogen- and oxygen-

containing heterocycles. Two prominent examples are the synthesis of triazines and

isoxazolines.

1. Synthesis of Triazines:

Annulated 1,2,4-triazines, which are of interest in the development of energetic materials, can

be synthesized from nitroacetonitrile.[2] The typical route involves the reaction of a diazonium

salt with the in situ generated salt of nitroacetonitrile, followed by cyclization.[2]

Experimental Protocol: Synthesis of a Fused 1,2,4-Triazine Derivative

Diazotization: A solution of an amino-substituted heterocyclic compound (e.g., 3-amino-5-

nitro-1,2,4-triazole) in an acidic medium (e.g., sulfuric acid) is treated with a solution of

sodium nitrite at low temperature (0-5 °C) to form the corresponding diazonium salt.

Coupling Reaction: The cold diazonium salt solution is then added to a solution of the

potassium salt of nitroacetonitrile in water. The reaction is stirred at low temperature.

Cyclization: The resulting intermediate hydrazone may cyclize spontaneously or require

heating in a suitable solvent (e.g., ethanol/water mixture) to afford the fused triazine product.

Isolation and Purification: The product is isolated by filtration and purified by recrystallization.

Reactants Intermediates Product

Amino Heterocycle Diazonium Salt+ NaNO₂, H⁺

Nitroacetonitrile Salt

Hydrazone Intermediate
+ Nitroacetonitrile Salt

Fused 1,2,4-TriazineCyclization (Heat)
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Caption: Synthetic pathway to fused triazines.

2. Synthesis of Isoxazolines:

Isoxazolines can be prepared via a 1,3-dipolar cycloaddition reaction. Nitroacetonitrile can

serve as a precursor to the nitrile oxide dipole, which then reacts with an alkene.

Experimental Protocol: Synthesis of 4-Alkyl-3-cyano-5-nitroisoxazolines

Nitrile Oxide Generation: A precursor such as an α-nitro-α-chloro-oxime is treated with a

base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to generate the nitrile

oxide in situ.

Cycloaddition: The alkene is added to the reaction mixture containing the in situ generated

nitrile oxide.

Reaction Conditions: The reaction is typically stirred at room temperature until completion.

Work-up and Purification: The reaction mixture is washed with water, and the organic layer is

dried and concentrated. The crude product is then purified by column chromatography.

Reactants Intermediate

ProductNitrile Oxide Precursor Nitrile Oxide (1,3-Dipole)Base

Alkene

Isoxazoline

+ Alkene (Cycloaddition)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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